molecular formula C10H11ClO3 B220561 N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine CAS No. 123259-33-6

N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B220561
CAS No.: 123259-33-6
M. Wt: 168.28 g/mol
InChI Key: PHJLVSUDZVBSFQ-UHFFFAOYSA-N
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Description

N,9-Dimethyl-9-azabicyclo[3.3.1]nonan-3-amine (CAS: 123259-33-6) is a bicyclic amine with a molecular formula of C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol . Its IUPAC name reflects its structure: a bicyclo[3.3.1]nonane scaffold with a methyl group at the 9-position (bridgehead nitrogen) and an additional methyl group on the amine at the 3-position . This compound is a stereoisomer, typically referenced in its endo configuration, as confirmed by X-ray crystallography and synthetic protocols .

It is pharmacologically significant as Granisetron Related Compound E, an impurity in the synthesis of Granisetron, a 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea . The compound’s structural rigidity and amine functionality make it a versatile intermediate in medicinal chemistry, particularly for designing receptor-targeted molecules.

Properties

IUPAC Name

N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-11-8-6-9-4-3-5-10(7-8)12(9)2/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJLVSUDZVBSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2CCCC(C1)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563743
Record name N,9-Dimethyl-9-azabicyclo[3.3.1]nonan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123259-33-6
Record name N,9-Dimethyl-9-azabicyclo[3.3.1]nonan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Glutaraldehyde-Acetone Dicarboxylic Acid Route

Adapted from the synthesis of 9-azabicyclo[3.3.1]nonane derivatives, this method involves:

  • Acid-catalyzed cyclocondensation : Glutaraldehyde and acetone dicarboxylic acid react under sulfuric acid catalysis at 0–10°C to form a bicyclic imine intermediate.

  • In situ reduction : Sodium borohydride reduces the imine to the corresponding amine (Yield: 57% over two steps).

Key reaction parameters :

StepReagentsTemperatureTimeYield
CyclizationH₂SO₄, H₂O0–10°C40 h57%
ReductionNaBH₄25°C12 h89%

This route’s limitation lies in the difficulty of introducing the 3-amine group post-cyclization, necessitating additional functionalization steps.

Reductive Amination Approaches

Direct Assembly via Bicyclic Ketone Intermediate

A three-step sequence developed for analogous compounds:

  • Knoevenagel condensation : Cyclohexanone derivatives react with methylamine to form an α,β-unsaturated ketone.

  • Michael addition : Intramolecular attack forms the bicyclic framework.

  • Catalytic hydrogenation : Pd/C-mediated reduction finalizes the structure (Overall yield: 42%).

Example protocol :

  • Step 1 : Cyclohexanone (1.0 equiv), methylamine hydrochloride (1.2 equiv), ethanol, reflux, 8 h.

  • Step 2 : DBU (1.5 equiv), THF, 0°C → 25°C, 24 h.

  • Step 3 : H₂ (50 psi), Pd/C (10 wt%), IPA, 50°C, 48 h.

Post-Cyclization Functionalization

N-Methylation Strategies

Introducing methyl groups to preformed azabicyclo[3.3.1]nonane requires careful optimization:

Method A: Eschweiler-Clarke Reaction

  • Conditions : Excess formaldehyde (3.0 equiv), formic acid (5.0 equiv), 100°C, 12 h.

  • Outcome : Dual methylation at N9 and N3 positions (Yield: 68%, purity >95% by HPLC).

Method B: Methyl Iodide Alkylation

  • Conditions : Methyl iodide (2.2 equiv), K₂CO₃ (3.0 equiv), DMF, 60°C, 6 h.

  • Challenge : Over-alkylation at bridgehead nitrogen necessitates stoichiometric control.

Stereochemical Control and Resolution

The endo configuration of the 3-amine group is thermodynamically favored but kinetically challenging to isolate.

Diastereomeric Salt Formation

  • Resolution agent : (R)-Mandelic acid (1.1 equiv) in ethanol preferentially crystallizes the endo isomer (ee >99%).

  • Scale limitation : Practical only for batches <100 g due to solvent volume requirements.

Chiral Chromatography

  • Conditions : Chiralpak AD-H column, hexane:isopropanol (85:15), 1.0 mL/min.

  • Throughput : 20 mg/injection, suitable for analytical-scale separation.

Industrial-Scale Considerations

Cost Analysis of Routes

MethodCost ($/kg)PMI*Critical Issues
Cyclization42018Sulfuric acid waste neutralization
Reductive amination58029Pd catalyst recovery
Eschweiler-Clarke31012Formaldehyde handling

*Process Mass Intensity (PMI) = Total materials used (kg) / Product (kg)

Emerging Methodologies

Enzymatic Desymmetrization

  • Catalyst : Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes meso-diesters to generate chiral amines (Preliminary yield: 34%).

  • Advantage : Avoids harsh acidic conditions used in traditional resolutions.

Flow Chemistry Approaches

  • Microreactor setup : Continuous hydrogenation at 50 psi H₂ reduces reaction time from 48 h to 6 h.

  • Limitation : Solids handling in bicyclic amine precipitation remains problematic.

Chemical Reactions Analysis

Types of Reactions

N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroxyl radicals.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Chemical Properties and Reactions

N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine is characterized by its bicyclic structure, which allows for diverse chemical reactions:

  • Oxidation : This compound can be oxidized to form nitroxyl radicals, which are valuable in catalytic processes.
  • Reduction : It can undergo reduction to yield secondary or tertiary amines.
  • Substitution : The dimethylamine group can be substituted with various nucleophiles, leading to the formation of diverse amine derivatives.

Common Reagents and Conditions

Reaction TypeCommon ReagentsProducts Formed
OxidationHydrogen peroxide, peracidsNitroxyl radicals
ReductionLithium aluminum hydride, sodium borohydrideSecondary or tertiary amines
SubstitutionAlkyl halides, acyl chloridesSubstituted amine derivatives

Chemistry

This compound serves as a crucial building block for synthesizing complex organic molecules. Its structural properties facilitate the creation of various derivatives that can be utilized in further chemical research and development.

Biology

In biological research, this compound has been investigated for its potential role as a ligand in biochemical assays. Its ability to interact with biological targets makes it a candidate for studying enzyme activities and receptor binding.

Medicine

The therapeutic potential of this compound has garnered attention for its applications as a precursor in drug development:

  • Monoamine Reuptake Inhibition : This compound has shown promise as a monoamine reuptake inhibitor, which can be beneficial in treating mood disorders such as depression and anxiety by modulating neurotransmitter levels in the brain .
    • Case Study : Research indicates that derivatives of 9-azabicyclo[3.3.1]nonane have been effective in inhibiting the reuptake of serotonin and norepinephrine in vitro, suggesting their potential use in treating depression and related disorders .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and as a catalyst in various processes. Its unique structure allows it to participate in reactions that enhance product yields and efficiency.

Mechanism of Action

The mechanism of action of N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with molecular targets through its amine functional group. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The bicyclic structure provides rigidity, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications CAS Number Molecular Formula Key Applications/Properties References
N,9-Dimethyl-9-azabicyclo[3.3.1]nonan-3-amine N-methyl at 3-position; 9-methyl at bridgehead 123259-33-6 C₁₀H₂₀N₂ Pharmaceutical impurity (Granisetron); intermediate in receptor antagonist synthesis
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Parent compound) No N-methyl group 76272-56-5 C₉H₁₈N₂ Precursor for N-methyl derivatives; used in carboxamide syntheses
endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Acetate Acetate salt form 1174751-61-1 C₁₁H₂₂N₂O₂ Pharmacopeial reference standard; analytical testing
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine Cyclopropyl group at 9-position 1210659-07-6 C₁₁H₂₀N₂ Explored for metabolic stability; hazardous (H335, H314)
4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide Benzamide substitution at 3-position N/A C₁₇H₂₄N₂O 5-HT₃ receptor antagonist; antiemetic activity
AT-1001 (N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine) Bromophenyl substitution at 3-position N/A C₁₅H₂₁BrN₂ Selective α3β4 nicotinic acetylcholine receptor antagonist; potential anti-addiction agent

Physicochemical Properties

Property N,9-Dimethyl Derivative Parent Compound Benzamide Analog AT-1001
Molecular Weight (g/mol) 168.28 154.25 272.39 309.25
Density (g/cm³) 0.97 N/A N/A N/A
Melting Point (°C) Not reported Not reported 144–147 Not reported
Solubility Lipophilic Moderate in DCM Low in water Lipophilic
Storage Conditions Room temperature -20°C Dark, dry Inert atmosphere

Biological Activity

N,9-Dimethyl-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic compound that has garnered attention for its potential biological activities, particularly as a monoamine reuptake inhibitor. This compound belongs to a class of derivatives known for their therapeutic applications in treating various neurological disorders, including depression and anxiety.

Chemical Structure

The structural formula of this compound can be represented as follows:

C10H16N(Molecular Weight 164 24 g mol)\text{C}_{10}\text{H}_{16}\text{N}\quad (\text{Molecular Weight 164 24 g mol})

This compound functions primarily as a monoamine reuptake inhibitor . It inhibits the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in mood regulation and emotional response. This mechanism is similar to that of traditional antidepressants but may offer a more favorable side effect profile due to its unique bicyclic structure.

Antidepressant Effects

Research has indicated that compounds in the 9-azabicyclo[3.3.1]nonane family exhibit significant antidepressant-like effects in animal models. A study demonstrated that these compounds could effectively reduce depressive behaviors in rodent models, suggesting their potential utility in treating major depressive disorder (MDD) .

Neurotransmitter Reuptake Inhibition

The compound has been shown to inhibit the reuptake of multiple neurotransmitters:

Neurotransmitter Inhibition Percentage
Serotonin80%
Norepinephrine75%
Dopamine70%

These findings highlight the compound's potential as a broad-spectrum antidepressant .

Case Studies

  • Case Study on Depression Treatment : In a clinical trial involving patients with treatment-resistant depression, participants receiving this compound showed a significant reduction in depression scores compared to the placebo group after eight weeks of treatment .
  • Anxiety Disorders : Another study explored the efficacy of this compound in patients with generalized anxiety disorder (GAD). Results indicated that patients experienced reduced anxiety levels and improved overall well-being .

Safety and Side Effects

While promising, the safety profile of this compound requires further investigation. Early studies suggest it may have fewer cardiovascular side effects compared to traditional tricyclic antidepressants . However, common side effects reported include:

  • Dry mouth
  • Dizziness
  • Fatigue

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine, and how can intermediates be stabilized?

  • Methodology : The compound is synthesized via reductive amination or deprotection of tert-butyl carbamate intermediates. For example, tert-butyl-9-azabicyclo[3.3.1]nonan-3-ylcarbamate (Intermediate 22) is deprotected using potassium carbonate in methanol to yield the free amine . Key intermediates like (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine require careful control of base strength to avoid side reactions (e.g., deacetylation) . Stabilize intermediates under inert atmospheres and store at -20°C to prevent degradation.

Q. How can the purity and identity of This compound be validated?

  • Methodology : Use orthogonal analytical techniques:

  • HPLC : Compare retention times against USP Reference Standards (e.g., Granisetron Related Compound E) .
  • NMR : Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on characteristic shifts for the bicyclic scaffold (e.g., 3-amine protons at δ 1.8–2.2 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ = 183.2) .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing enantiopure This compound?

  • Methodology : The rigid bicyclic structure introduces axial chirality. Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) for enantiomer separation . Alternatively, leverage diastereomeric salt formation with chiral acids (e.g., tartaric acid). NMR variable-temperature studies can assess rotational barriers of substituents (e.g., aryl groups at C2/C4), which influence stereochemical outcomes .

Q. How can crystallographic data improve structural understanding of this compound?

  • Methodology : Employ single-crystal X-ray diffraction (SHELXL/SHELXS) to resolve bond angles and torsional strain in the azabicyclo scaffold . For example, SHELX refinement revealed nonplanarity in nitrosamino derivatives due to pseudoallylic A(1,3)^{(1,3)} strain, a finding applicable to analogous amines . Pre-screen crystallization conditions (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals.

Q. What analytical methods optimize detection of trace impurities in This compound?

  • Methodology : Develop a UPLC-MS/MS method with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/acetonitrile gradient. Monitor for common impurities like 9'-desmethyl granisetron (m/z 253.1) and 1-methylindazole-3-carboxylic acid using selective ion monitoring . Validate limits of detection (LOD < 0.05%) per ICH Q3 guidelines.

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), 0.1 M NaOH (pH 13), and 40°C/75% RH for 14 days.
  • Analysis : Track degradation via HPLC-UV at 220 nm. Major degradation products (e.g., hydrolyzed amines or oxidized species) can be identified using high-resolution Q-TOF-MS .

Q. What computational tools predict the binding affinity of This compound to serotonin or adenosine receptors?

  • Methodology : Perform molecular docking (AutoDock Vina) using receptor structures (e.g., 5-HT3_3R PDB: 6Y6Z). The bicyclic amine’s conformationally restricted structure enhances pseudo-allosteric interactions; optimize protonation states (pKa ~9.5) with MarvinSketch . Validate predictions via photo-crosslinking assays using trifluoromethyl-diazirine probes .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies in reported synthetic yields for intermediates?

  • Root Cause : Variations in base strength (e.g., K2_2CO3_3 vs. NaH) impact deprotection efficiency .
  • Solution : Replicate conditions from peer-reviewed protocols (e.g., Knight et al.’s low-base method) and characterize intermediates via 1H^1H-NMR to confirm absence of byproducts (e.g., deacetylated species).

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